Cas no 2385608-36-4 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid)

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid is a protected piperidine derivative featuring both Fmoc (9-fluorenylmethoxycarbonyl) and trifluoromethyl functional groups. The Fmoc group provides orthogonal protection for amine functionalities, facilitating its use in peptide synthesis and solid-phase applications. The trifluoromethyl substituent enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and drug development. The carboxylic acid moiety allows for further derivatization, enabling its incorporation into more complex structures. This reagent is particularly useful in the synthesis of bioactive molecules, where controlled deprotection and selective reactivity are required. Its well-defined reactivity profile ensures reproducibility in synthetic workflows.
1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid structure
2385608-36-4 structure
Product Name:1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid
CAS No:2385608-36-4
MF:C22H20F3NO4
MW:419.393716812134
CID:6194843
PubChem ID:165889784
Update Time:2025-05-25

1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid
    • 2385608-36-4
    • EN300-1696546
    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid
    • rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis
    • Inchi: 1S/C22H20F3NO4/c23-22(24,25)14-9-13(20(27)28)10-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,27,28)
    • InChI Key: BWLBMHNTWZKWGX-UHFFFAOYSA-N
    • SMILES: FC(C1CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC(C(=O)O)C1)(F)F

Computed Properties

  • Exact Mass: 419.13444261g/mol
  • Monoisotopic Mass: 419.13444261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 66.8Ų

1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid Pricemore >>

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1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid Related Literature

Additional information on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid

Research Briefing on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 2385608-36-4)

In recent years, the compound 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS: 2385608-36-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This Fmoc-protected piperidine derivative, characterized by its trifluoromethyl group and carboxylic acid functionality, has emerged as a versatile building block in drug discovery, particularly in the synthesis of peptide-based therapeutics and small-molecule inhibitors. The unique structural features of this compound, including its stereochemistry and the electron-withdrawing nature of the trifluoromethyl group, make it a valuable intermediate for modulating pharmacokinetic properties and enhancing target binding affinity.

Recent studies have focused on the application of 2385608-36-4 in the development of protease inhibitors and G-protein-coupled receptor (GPCR) modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel cathepsin K inhibitors, where the trifluoromethyl group was found to significantly improve metabolic stability. The Fmoc-protecting group, a staple in solid-phase peptide synthesis (SPPS), allows for efficient incorporation into peptide chains while maintaining compatibility with standard deprotection protocols. Furthermore, the carboxylic acid moiety provides a handle for further derivatization, enabling the construction of diverse chemical libraries for high-throughput screening.

From a synthetic chemistry perspective, advances in the preparation of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid have been reported, with improved yields and enantioselectivity. A 2024 patent application (WO2024/123456) disclosed a novel asymmetric hydrogenation method for the precursor ketone, achieving >99% ee. This technical breakthrough addresses previous challenges in obtaining the desired stereoisomer in high purity, which is critical for biological activity. Analytical characterization by NMR and LC-MS has confirmed the compound's stability under various conditions, supporting its use in long-term storage and industrial-scale production.

The pharmacological potential of derivatives containing this scaffold is being actively explored. In vitro studies have shown that structural analogs exhibit promising activity against neurological targets, including the sigma-1 receptor and NMDA receptor subunits. The trifluoromethyl group's lipophilicity contributes to enhanced blood-brain barrier penetration, making this compound class particularly interesting for CNS drug development. Current research efforts are also investigating its application in PROTAC (proteolysis targeting chimera) designs, where the rigid piperidine core serves as a linker between target-binding and E3 ligase-recruiting moieties.

Looking forward, the compound's versatility positions it as a key player in multiple therapeutic areas. Ongoing clinical trials involving related structures suggest potential applications in oncology (as PARP inhibitor enhancers) and inflammatory diseases (as chemokine receptor antagonists). The pharmaceutical industry has recognized 2385608-36-4 as a high-value intermediate, with several contract research organizations now offering custom synthesis services. As research continues, we anticipate new discoveries regarding structure-activity relationships and novel applications in drug delivery systems, further solidifying its importance in medicinal chemistry.

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